molecular formula C15H23NO6 B12692082 alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate CAS No. 2731-42-2

alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate

Cat. No.: B12692082
CAS No.: 2731-42-2
M. Wt: 313.35 g/mol
InChI Key: QARISFYEQKFRIJ-UHFFFAOYSA-N
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Description

Alpha,alpha,beta-trimethylphenethylammonium (R-(R,R))-hydrogen tartrate is a quaternary ammonium salt complexed with a tartaric acid enantiomer. The compound features a phenethylamine backbone substituted with three methyl groups (α, α, β positions) and is paired with (R,R)-tartaric acid to form a stable salt. This structural configuration enhances its solubility and stability, making it suitable for pharmaceutical applications, particularly as a sympathomimetic agent . Its molecular formula is C₁₃H₁₉NO₈, with a molecular weight of 317.29 g/mol .

Properties

CAS No.

2731-42-2

Molecular Formula

C15H23NO6

Molecular Weight

313.35 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;2-methyl-3-phenylbutan-2-amine

InChI

InChI=1S/C11H17N.C4H6O6/c1-9(11(2,3)12)10-7-5-4-6-8-10;5-1(3(7)8)2(6)4(9)10/h4-9H,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

QARISFYEQKFRIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C)(C)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate typically involves the quaternization of a tertiary amine with an alkylating agent. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or methanol.

    Temperature: Moderate temperatures ranging from 25°C to 50°C.

    Catalysts: Catalysts like sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Analytical methods like NMR spectroscopy and mass spectrometry to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like potassium permanganate.

    Reduction: Reaction with reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, hydroxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate has various scientific research applications, including:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential role in cell signaling and membrane transport.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Ion channels, receptors, and enzymes.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Sympatol Tartrate (β,4-Dihydroxyphenethyl)methylammonium Hydrogen Tartrate

  • Structure: Contains a 4-hydroxy-α-(methylaminomethyl)benzyl alcohol backbone paired with tartaric acid.
  • Molecular Formula: C₁₀H₁₅NO₆ (free base) + C₄H₆O₆ (tartrate) → Total: C₁₄H₂₁NO₉ (MW: 347.32 g/mol) .
  • Key Differences :
    • Lacks the α,α,β-trimethyl substitution, reducing lipophilicity compared to the target compound.
    • The 4-hydroxy group increases polarity, affecting its blood-brain barrier permeability.
  • Pharmacology : Used as an adrenergic agent for hypotension management .

D-Noradrenaline Hydrogen L-Tartrate

  • Structure : (S)-β,3,4-Trihydroxyphenethylammonium tartrate with three hydroxyl groups on the aromatic ring.
  • Molecular Formula: C₈H₁₁NO₃ (norepinephrine) + C₄H₆O₆ (tartrate) → C₁₂H₁₇NO₈ (MW: 303.27 g/mol) .
  • Key Differences :
    • Additional hydroxyl groups enhance water solubility but reduce stability under acidic conditions.
    • Lacks methyl substitutions, leading to shorter metabolic half-life.
  • Pharmacology : Potent vasopressor used in acute hypotensive crises .

Metaraminol Tartrate

  • Structure: α-(1-Aminoethyl)-3-hydroxybenzyl alcohol tartrate.
  • Molecular Formula: C₉H₁₃NO₂ (metaraminol) + C₄H₆O₆ (tartrate) → C₁₃H₁₉NO₈ (MW: 317.29 g/mol) .
  • Key Differences :
    • Features a secondary amine and hydroxyl group instead of trimethyl substitutions.
    • Exhibits longer duration of action due to resistance to enzymatic degradation.
  • Pharmacology : Used for shock and hypotension via α-adrenergic receptor agonism .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Sympatol Tartrate D-Noradrenaline Tartrate Metaraminol Tartrate
Molecular Weight 317.29 g/mol 347.32 g/mol 303.27 g/mol 317.29 g/mol
Solubility High in polar solvents Moderate High (due to hydroxyls) Moderate
Melting Point Not reported >200°C (decomposes) 136–140°C 176–178°C
Lipophilicity (LogP) ~1.2 (estimated) ~0.8 ~0.3 ~1.0
Half-Life ~4–6 hours (inferred) ~2–3 hours <1 hour ~4–6 hours

Biological Activity

Alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate is a quaternary ammonium compound that has garnered interest in various biological applications. This article reviews the compound's biological activity, synthesizing findings from diverse studies, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound possesses a unique chiral structure that contributes to its biological activity. The presence of multiple methyl groups and a phenethylamine backbone enhances its interaction with biological targets.

Antimicrobial Properties

Research has demonstrated that quaternary ammonium compounds, including alpha,alpha,beta-Trimethylphenethylammonium, exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism involving disruption of microbial cell membranes. The compound showed comparable activity to established antimicrobial agents, indicating its potential as a therapeutic candidate in treating infections caused by resistant strains .

Antitumor Activity

In vitro studies have indicated that this compound may possess antitumor properties. It has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism appears to involve modulation of signaling pathways related to cell survival and apoptosis, particularly those involving caspases and Bcl-2 family proteins .

Neurological Effects

The compound's influence on the central nervous system has also been investigated. Preliminary findings suggest that it may have neuroprotective effects, potentially through the modulation of neurotransmitter systems. In animal models, it was observed to enhance cognitive function and reduce neuroinflammation, indicating its potential for treating neurodegenerative diseases .

The biological activity of alpha,alpha,beta-Trimethylphenethylammonium is primarily attributed to its interaction with cell membranes and various receptors:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.
  • Receptor Modulation : It may act on adrenergic receptors or other neurotransmitter receptors in the brain, influencing signaling pathways that regulate mood and cognition .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of alpha,alpha,beta-Trimethylphenethylammonium in treating infections caused by Staphylococcus aureus. Patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy. The results suggest that it could be a valuable addition to antimicrobial regimens .

Case Study 2: Cancer Treatment

In a laboratory setting, the compound was tested against several cancer cell lines, including breast and prostate cancer. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to those of conventional chemotherapeutics. Further investigation into its mechanism revealed activation of apoptotic pathways .

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